![molecular formula C22H18N4O5 B2482254 (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 1241703-37-6](/img/structure/B2482254.png)

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

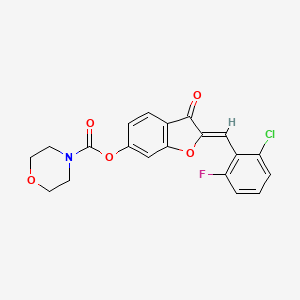

The compound "(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide" belongs to a class of compounds that exhibit a rich diversity of biological properties, particularly in the realm of central nervous system (CNS) disorders and cancer treatment. Privileged structures, like 1,2-benzisoxazole derivatives, which share some structural similarities, are known for their ability to bind with high affinities to various biologically important proteins, underscoring the significance of such compounds in drug discovery (Uto, 2016).

Synthesis Analysis

Synthesis of compounds similar to the specified structure often involves enaminone derivatives, which are crucial for creating a wide array of bioactive heterocyclic compounds, including pyrazoles and pyridines. These compounds have demonstrated various therapeutic activities such as anticancer, anti-inflammatory, and antimicrobial effects (Farghaly et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is intricate, involving multiple functional groups that contribute to their diverse biological activities. The presence of benzodioxol and pyrazolyl groups, combined with cyano and dimethoxyphenyl functionalities, suggests a complex interaction with biological targets, potentially through multiple binding modes or pathways.

Chemical Reactions and Properties

Compounds with similar structures are known for their ability to undergo various chemical reactions, serving as foundational units for synthesizing numerous bioactive molecules. The reactivity is often influenced by the presence of enaminone units, which enable the construction of complex heterocyclic architectures necessary for biological activity (Govindaraju et al., 2012).

Wissenschaftliche Forschungsanwendungen

Diels-Alder Reaction Applications

- A study by Kranjc, Kočevar, and Perdih (2011) highlighted the use of similar compounds in Diels-Alder reactions. They discussed how methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds were formed via a Diels-Alder reaction, showcasing the potential of these compounds in synthetic organic chemistry (Kranjc, Kočevar, & Perdih, 2011).

Antibacterial Activity

- Research by Palkar et al. (2017) synthesized novel analogs of a similar compound structure and found that some displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Crystal Structure Analysis

- Prabhuswamy et al. (2016) conducted a study on a similar compound, analyzing its crystal structure through X-ray diffraction. This research contributes to a better understanding of the molecular structure and potential applications in material science (Prabhuswamy et al., 2016).

Antitumor Properties

- Mondal et al. (2014) studied a related compound, PMX 610, which demonstrated potent antitumor properties. This study indicates the potential application of such compounds in cancer therapy (Mondal et al., 2014).

Antiviral Activity

- A study by Hebishy et al. (2020) developed novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against bird flu influenza (H5N1). This suggests their potential use in antiviral drug development (Hebishy et al., 2020).

Antimicrobial and Anti-inflammatory Agents

- Kendre et al. (2015) synthesized a series of derivatives bearing an aryl sulfonate moiety, which exhibited antimicrobial and anti-inflammatory activities. This indicates the potential of these compounds in developing new therapeutic agents (Kendre et al., 2015).

Eigenschaften

IUPAC Name |

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O5/c1-28-17-6-4-16(9-19(17)29-2)25-22(27)14(10-23)7-15-11-24-26-21(15)13-3-5-18-20(8-13)31-12-30-18/h3-9,11H,12H2,1-2H3,(H,24,26)(H,25,27)/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXJAHSTISTXNA-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=C(NN=C2)C3=CC4=C(C=C3)OCO4)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)